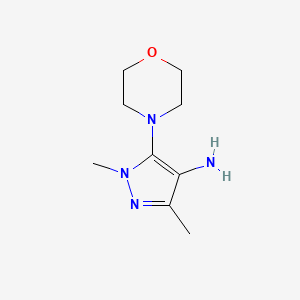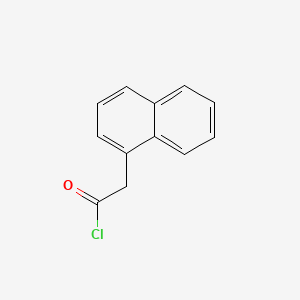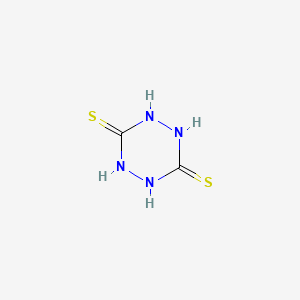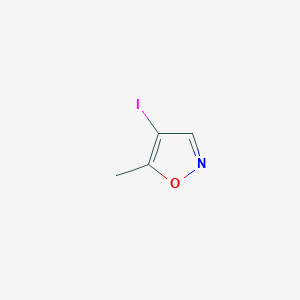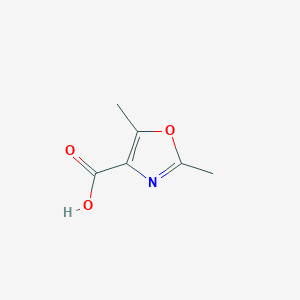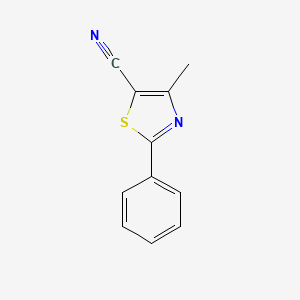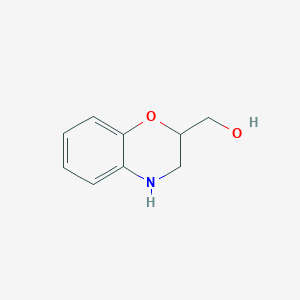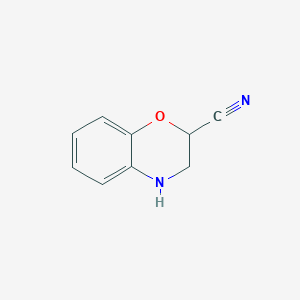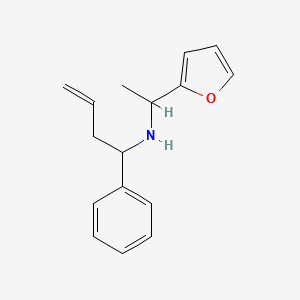
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine, also known as 2-FBA, is an organic compound that has been gaining attention due to its potential applications in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for '(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine' involves the reaction of 1-furan-2-yl-ethanone with 1-phenyl-but-3-enylamine in the presence of a reducing agent.
Starting Materials
1-furan-2-yl-ethanone, 1-phenyl-but-3-enylamine, Reducing agent
Reaction
Step 1: Dissolve 1-furan-2-yl-ethanone and 1-phenyl-but-3-enylamine in a suitable solvent., Step 2: Add a reducing agent to the reaction mixture and stir for a specific time period., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
科学研究应用
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as indole derivatives, benzoxazoles, and isoquinolines. It has also been used as an intermediate in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has been used in the synthesis of fluorescent probes, which can be used to study cell signaling pathways.
作用机制
The exact mechanism of action of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is not yet fully understood. However, it is believed that (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine acts as an inhibitor of enzymes involved in the production of certain hormones, such as cortisol, and may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
生化和生理效应
The biochemical and physiological effects of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical pathways and physiological processes. For example, it has been shown to inhibit the production of certain hormones, such as cortisol, and to have an effect on the production of certain neurotransmitters, such as dopamine and serotonin. In addition, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
实验室实验的优点和局限性
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be easily controlled. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some potential limitations to using (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in organic solvents before use. In addition, it may be toxic in high concentrations, so care must be taken when handling and storing it.
未来方向
Given the potential applications of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine in scientific research, there are several potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the synthesis of new compounds, such as drugs and fluorescent probes. Finally, further research could be conducted to explore its potential applications in the study of cell signaling pathways.
属性
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSNHQEOUOGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389858 |
Source


|
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
CAS RN |
436088-63-0 |
Source


|
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

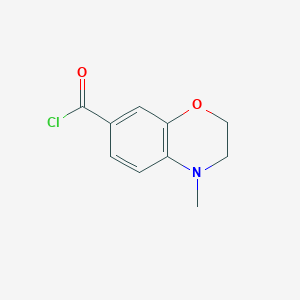
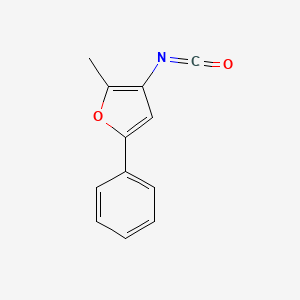
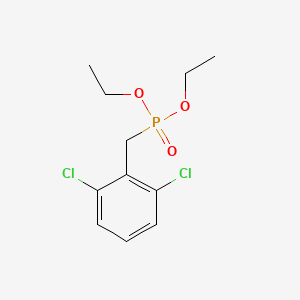
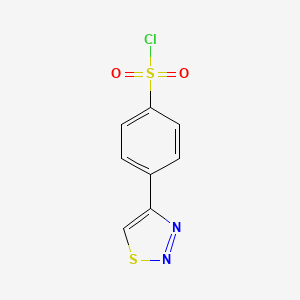
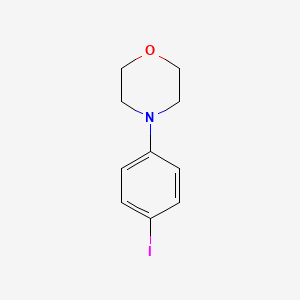
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
